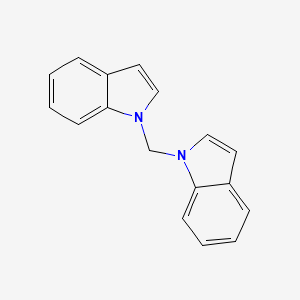![molecular formula C16H17BrN4O3 B13815186 Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Métodos De Preparación
The synthesis of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pteridine core, followed by the introduction of the acetyl, bromine, and methyl groups through various chemical reactions. Common reagents used in these steps include brominating agents like N-bromosuccinimide (NBS) and acetylating agents such as acetic anhydride. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which may result in the reduction of the carbonyl groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.
Acetylation and Methylation: The compound can undergo further acetylation and methylation to introduce additional acetyl and methyl groups
Aplicaciones Científicas De Investigación
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and as a potential inhibitor in biochemical assays.
Mecanismo De Acción
The mechanism of action of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes and inhibiting their activity, thereby disrupting metabolic pathways. The bromine and acetyl groups play crucial roles in its binding affinity and specificity, allowing it to effectively target and modulate enzyme functions .
Comparación Con Compuestos Similares
Similar compounds to Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- include other pteridine derivatives such as:
Benzo[g]pteridine-2,4(1H,3H)-dione: Lacks the acetyl, bromine, and additional methyl groups, resulting in different chemical properties and applications.
5,10-Dihydro-3,7,8,10-tetramethylpteridine-2,4-dione: Similar core structure but without the bromine and acetyl groups, affecting its reactivity and biological activity.
9-Bromo-5,10-dihydro-3,7,8,10-tetramethylpteridine-2,4-dione:
These comparisons highlight the uniqueness of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- in terms of its specific functional groups and their contributions to its overall properties and applications.
Propiedades
Fórmula molecular |
C16H17BrN4O3 |
|---|---|
Peso molecular |
393.23 g/mol |
Nombre IUPAC |
5-acetyl-9-bromo-3,7,8,10-tetramethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H17BrN4O3/c1-7-6-10-12(11(17)8(7)2)19(4)14-13(21(10)9(3)22)15(23)20(5)16(24)18-14/h6H,1-5H3,(H,18,24) |
Clave InChI |
VQJCGOKQZLBGGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1C)Br)N(C3=C(N2C(=O)C)C(=O)N(C(=O)N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



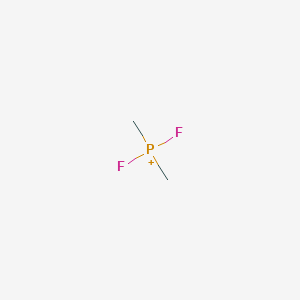
![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
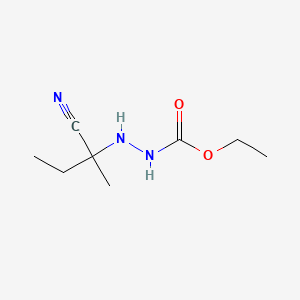
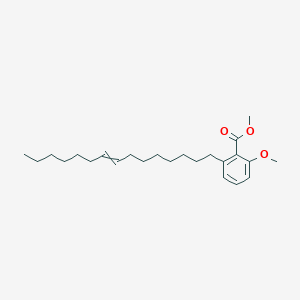
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
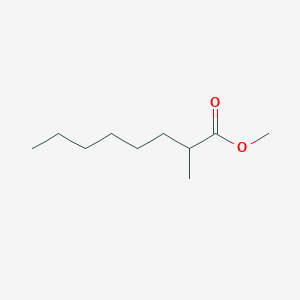
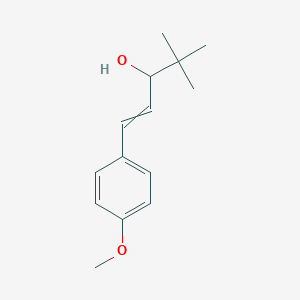
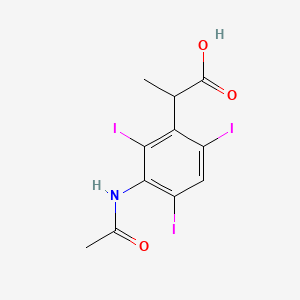
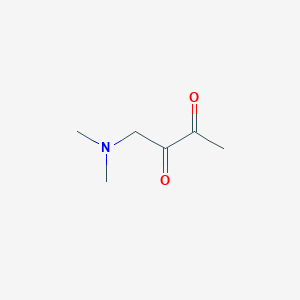
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)
